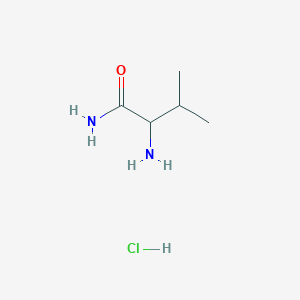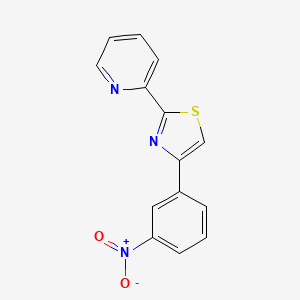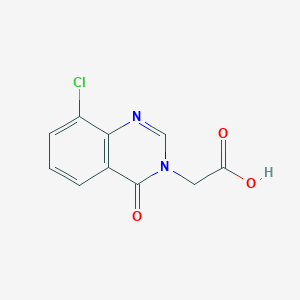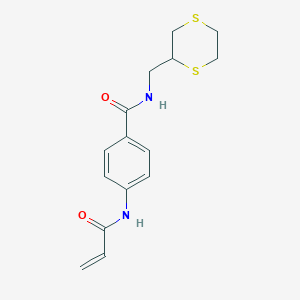![molecular formula C12H10ClN3O2S B2617233 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide CAS No. 866013-78-7](/img/structure/B2617233.png)
4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide, referred to as 4-Cl-TDB, is a novel small molecule that has recently been studied for its potential applications in scientific research. 4-Cl-TDB is a synthetic compound with a variety of properties that make it an ideal candidate for biological and chemical studies. It is a stable molecule with low toxicity, making it safe to use in laboratory experiments. Additionally, 4-Cl-TDB has a wide range of applications, from drug design to bioremediation.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine to form the desired product.
Starting Materials
4-chlorobenzoic acid, thionyl chloride, 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine
Reaction
Step 1: React 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride., Step 2: React 4-chlorobenzoyl chloride with 3-(2-oxopropyl)-1,2,4-thiadiazol-5-amine in the presence of a base such as triethylamine to form 4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide.
Aplicaciones Científicas De Investigación
4-Cl-TDB has a variety of applications in scientific research. It has been studied for its potential applications in drug design, as it has been shown to bind to a variety of receptors and enzymes. Additionally, 4-Cl-TDB has been studied for its potential applications in bioremediation, as it has been shown to be effective in degrading pollutants in the environment. It has also been studied for its potential applications in biochemistry, as it has been shown to interact with a variety of metabolic pathways. Finally, 4-Cl-TDB has been studied for its potential applications in biophysics, as it has been shown to interact with a variety of proteins.
Mecanismo De Acción
The mechanism of action of 4-Cl-TDB is not yet fully understood. However, it is believed that the compound binds to a variety of receptors and enzymes, which then leads to a variety of biochemical and physiological effects. Additionally, 4-Cl-TDB has been shown to interact with a variety of metabolic pathways, which may lead to further biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Cl-TDB have not yet been fully studied. However, preliminary studies have shown that 4-Cl-TDB has a variety of effects on the body. For example, it has been shown to modulate the activity of a variety of enzymes, including cytochrome P450, which is involved in drug metabolism. Additionally, 4-Cl-TDB has been shown to modulate the activity of a variety of receptors, including G-protein coupled receptors, which are involved in signal transduction. Finally, 4-Cl-TDB has been shown to interact with a variety of metabolic pathways, which may lead to further biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cl-TDB has a number of advantages for laboratory experiments. First, it is a stable molecule with low toxicity, making it safe to use in laboratory experiments. Additionally, 4-Cl-TDB has a wide range of applications, making it an ideal candidate for biological and chemical studies. Finally, 4-Cl-TDB has a variety of biochemical and physiological effects, making it an ideal candidate for drug design and bioremediation studies.
However, there are also a number of limitations to using 4-Cl-TDB in laboratory experiments. First, the mechanism of action of 4-Cl-TDB is not yet fully understood, making it difficult to predict the effects of the compound. Additionally, the biochemical and physiological effects of 4-Cl-TDB have not yet been fully studied, making it difficult to predict the effects of the compound in laboratory experiments. Finally, 4-Cl-TDB is a synthetic compound, making it difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for 4-Cl-TDB research. First, further research is needed to fully understand the mechanism of action of 4-Cl-TDB. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Cl-TDB. Finally, further research is needed to develop methods for synthesizing 4-Cl-TDB in large quantities. Additionally, further research is needed to develop methods for purifying 4-Cl-TDB and to develop methods for using 4-Cl-TDB in drug design and bioremediation studies.
Propiedades
IUPAC Name |
4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c1-7(17)6-10-14-12(19-16-10)15-11(18)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWNKQODZAHRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethyl-6-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2617154.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B2617155.png)


![2-[(4-Bromophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2617158.png)
![1-[(3-Fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2617159.png)


![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2617163.png)

![4-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2617169.png)
